(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide
Overview
Description
(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the bromophenyl group and the prop-2-enamide moiety adds to the compound’s complexity and potential reactivity. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of (E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide typically involves several steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.
Coupling Reactions: The final step involves coupling the furan ring with the bromophenyl and prop-2-enamide groups using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Scientific Research Applications
(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Furan derivatives are used in the development of new materials with unique properties, such as conducting polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes involved in microbial growth or cancer cell proliferation, leading to the suppression of these processes.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, which can lead to cell death.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide can be compared with other similar compounds:
(E)-N-benzyl-3-[5-(4-chlorophenyl)furan-2-yl]prop-2-enamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.
(E)-N-benzyl-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enamide: The presence of a fluorophenyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
(E)-N-benzyl-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide: The methylphenyl group may alter the compound’s steric and electronic properties, affecting its interactions with molecular targets.
Properties
IUPAC Name |
(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c21-17-8-6-16(7-9-17)19-12-10-18(24-19)11-13-20(23)22-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,23)/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYQOQHTUJKWJJ-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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